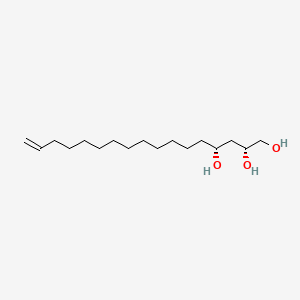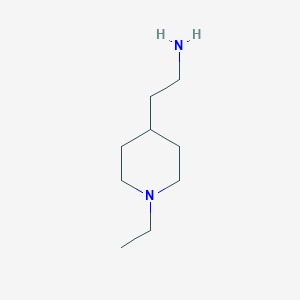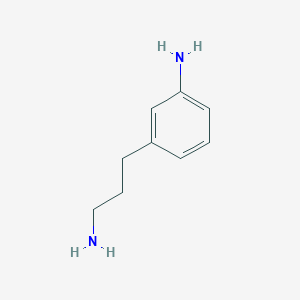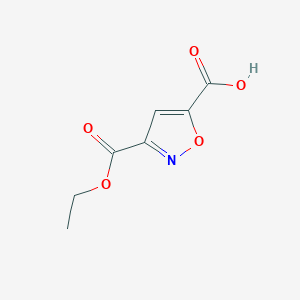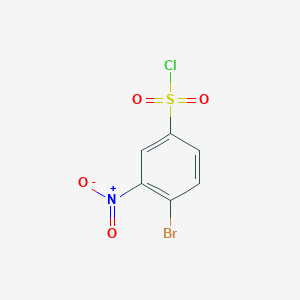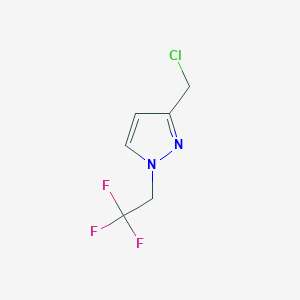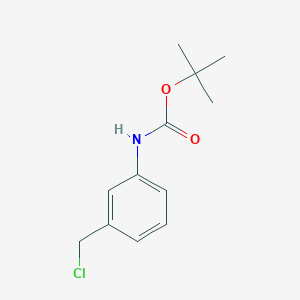
4-Hydroxy-2-nitrobenzoic acid
Overview
Description
4-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
4-Hydroxy-2-nitrobenzoic acid is a chemical compound that has been used in various chemical syntheses . .
Mode of Action
It is known that nitrobenzoic acid derivatives can be metabolized to dihydroxybenzoic acid derivatives by a mono-oxygenase . This process involves the release of chloride and nitrite ions .
Biochemical Pathways
RKJ12 is capable of utilizing 2-chloro-4-nitrobenzoic acid as a sole source of carbon, nitrogen, and energy . In the degradation of 2-chloro-4-nitrobenzoic acid by strain RKJ12, various metabolites were isolated and identified .
Result of Action
It is known that nitrobenzoic acid derivatives can undergo metabolic transformations, resulting in the release of chloride and nitrite ions .
Action Environment
RKJ12, can utilize nitrobenzoic acid derivatives as a sole source of carbon, nitrogen, and energy .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase enzyme, which concurrently releases chloride and nitrite ions . This transformation indicates that this compound interacts with mono-oxygenase enzymes, facilitating the breakdown of aromatic compounds. The interactions between this compound and these enzymes are crucial for understanding its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the nitro group in this compound can lead to oxidative stress within cells, impacting cellular signaling and gene expression . Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing cellular interactions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, altering their activity. The nitro group in this compound can act as an electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity . This property can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may degrade, leading to the formation of byproducts that could have different biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged oxidative stress and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. The compound is metabolized by mono-oxygenase enzymes, leading to the formation of 2,4-dihydroxybenzoic acid and the release of chloride and nitrite ions . This metabolic pathway highlights the role of this compound in the detoxification and breakdown of aromatic substances, contributing to the overall metabolic flux and regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation . The distribution of this compound within different cellular compartments can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the hydroxyl and nitro groups can influence the compound’s affinity for certain cellular structures, affecting its localization and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Another method involves the oxidation of 4-hydroxy-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media to convert the methyl group to a carboxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Esterification: The carboxyl group can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Reduction: 4-Amino-2-hydroxybenzoic acid.
Esterification: Methyl 4-hydroxy-2-nitrobenzoate, ethyl 4-hydroxy-2-nitrobenzoate.
Substitution: Halogenated derivatives such as 4-chloro-2-hydroxybenzoic acid.
Scientific Research Applications
4-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positions of the hydroxyl and nitro groups, leading to distinct chemical and biological properties.
3-Hydroxy-4-nitrobenzoic acid: Another isomer with unique reactivity and applications.
4-Hydroxy-3-nitrobenzoic acid:
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZIIJCKXGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617715 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74230-08-3 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
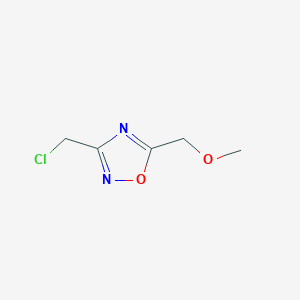

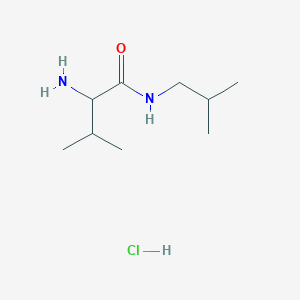
![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
